反式-4-(二苄氨基)环己醇
描述
“trans-4-(Dibenzylamino)cyclohexanol” is an organic compound with the CAS Number: 149506-81-0 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers has been reported . The stereochemistry of these compounds was assigned through a combination of NMR spectroscopy and single crystal X-ray analysis .Molecular Structure Analysis
The molecular structure of “trans-4-(Dibenzylamino)cyclohexanol” is represented by the Inchi Code: 1S/C20H25NO/c22-20-13-11-19 (12-14-20)21 (15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-10,19-20,22H,11-16H2/t19-,20- .Physical And Chemical Properties Analysis
“trans-4-(Dibenzylamino)cyclohexanol” is a solid substance at room temperature . It has a molecular weight of 295.42 .科学研究应用
药理和动力学特性:反式-4-(2-氨基-3,5-二溴苄氨基)环己醇盐酸盐,是溴己新的代谢物,其药理和药代动力学特性已在人体中得到研究。这项研究注意到肠鸣音和皮肤血流的变化,发现该化合物被很好地吸收并迅速排出,没有蓄积趋势 (关,松村和浩平,1977).
衍生物的合成方法:一项研究描述了反式-4-(N-乙酰氨基)环己醇的合成工艺,这是药物合成中的重要前体。这涉及乙酰化和氢化步骤,据报道具有高选择性和转化率 (李佳军,2012).
药物形式的高效液相色谱法:已验证一种高效液相色谱 (HPLC) 方法,用于定量测定糖浆形式的氨溴索(反式-4-(2-氨基-3,5-二溴苄氨基)环己醇盐酸盐)和苯甲酸。该研究评估了该方法分离降解产物的能力,确保其适用于药物稳定性评价 (海纳宁和巴尔巴斯,2001).
有机溶剂中的酶介导拆分:已经探索了包括 2-(4-甲氧基苄基)-1-环己醇的反式异构体在内的醇的酶介导拆分。这项研究证明了底物结构、温度、酶选择和溶剂性质对化学产率和反应的对映选择性的影响 (扎列武茨卡等人,1994).
抑制组胺释放:已证明氨溴索(溴己新的代谢物,反式-4-(2-氨基-3,5-二溴苄氨基)环己醇的一个例子)可以抑制人腺样体肥大细胞中组胺的释放,表明其具有潜在的抗过敏特性 (茨瓦德洛-克拉瓦瑟等人,1998).
连续流生物催化工艺:一项关于合成商业香料的研究,包括 4-(异丙基)环己醇和 4-(叔丁基)环己基乙酸酯,探索了使用醇脱氢酶对相应的酮进行立体选择性还原。这项工作提出了一种用于生产这些化合物的连续流工艺,突出了生物催化在香料合成中的潜力 (滕托里等人,2020).
呼吸系统疾病的临床研究:在治疗慢性阻塞性支气管炎的临床研究中,已将氨溴索与溴己新进行了比较。这项研究发现氨溴索在降低支气管流动阻力和改善肺功能方面更有效 (维斯曼和尼迈尔,1978).
酶促还原中的立体化学:涉及与反式-4-(二苄氨基)环己醇相关的双环体系的酶促还原的研究显示出不同的立体选择性和对映异构体形成,有助于我们理解化学合成中的生物转化过程 (瓦内克等人,1989).
安全和危害
The safety information for “trans-4-(Dibenzylamino)cyclohexanol” indicates that it is a hazardous substance. It has the GHS07 pictogram and the signal word “Warning” is associated with it . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
未来方向
The introduction of three-dimensional shape through an increase in the proportion of sp3 hybridized centers (Fsp3) has been correlated to compound progress in a drug-discovery setting . The reduction of aromatic ring count has also been shown to have beneficial effects on the development properties of oral drug candidates . Therefore, “trans-4-(Dibenzylamino)cyclohexanol” and its derivatives could potentially play a significant role in future drug discovery efforts.
作用机制
Target of Action
The primary targets of trans-4-(Dibenzylamino)cyclohexanol are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets and their roles in biological systems .
Mode of Action
It is believed that this compound interacts with its targets, leading to changes in cellular processes .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Result of Action
More research is needed to determine the specific effects of this compound at the molecular and cellular levels .
属性
IUPAC Name |
4-(dibenzylamino)cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c22-20-13-11-19(12-14-20)21(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-10,19-20,22H,11-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMDJQJCEISWRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N(CC2=CC=CC=C2)CC3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626073 | |
Record name | 4-(Dibenzylamino)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
149506-81-0 | |
Record name | 4-(Dibenzylamino)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。